molecular formula C22H23N5O2 B1139221 GSK-J2 CAS No. 1394854-52-4

GSK-J2

Cat. No.: B1139221
CAS No.: 1394854-52-4
M. Wt: 389.4 g/mol
InChI Key: LJIFOCRGDDQFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK J2 involves the preparation of its precursor, followed by specific reaction conditions to achieve the desired isomer. The compound is typically synthesized through a series of organic reactions, including the formation of pyridine and pyrimidine rings . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the correct isomer is formed .

Industrial Production Methods

Industrial production of GSK J2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The final product is often purified using techniques like high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Biological Activity

GSK-J2 is a compound that serves as an inactive control molecule in studies involving histone demethylases, particularly JMJD3 and UTX. Although it shares some physicochemical properties with its active counterpart GSK-J1, this compound does not exhibit any significant inhibitory activity against H3K27 demethylases. This article explores the biological activity of this compound, its applications in research, and its role in elucidating the mechanisms of action of related compounds.

Overview of this compound

This compound is a regio-isomer of GSK-J1, designed to lack the H3K27 demethylase activity that characterizes GSK-J1. This makes this compound a valuable tool for researchers studying the specific effects of JMJD3 inhibition without the confounding effects of active demethylation. The compound has been shown to have an IC50 value greater than 100 μM for JMJD3, indicating its ineffectiveness as an inhibitor compared to GSK-J1, which has IC50 values of 28 nM and 53 nM for JMJD3 and UTX respectively .

Inhibition Profile

This compound's lack of inhibitory activity allows it to serve as a control in experiments aimed at understanding the role of JMJD3 in various biological processes. In contrast, GSK-J1 has been shown to effectively inhibit JMJD3 and UTX, leading to increased levels of H3K27me3, a repressive histone mark associated with gene silencing. This differential activity is crucial for studies that aim to dissect the biological pathways influenced by histone demethylation.

Case Studies

  • Inflammatory Response Modulation : In studies involving macrophages, the administration of GSK-J4 (a related compound) demonstrated a significant reduction in pro-inflammatory cytokines induced by lipopolysaccharide (LPS). While this compound itself did not show direct effects on inflammation, its use as a control helped confirm that observed effects were due to JMJD3 inhibition by GSK-J4 rather than non-specific actions .
  • Cancer Research : The role of JMJD3 in cancer progression has been highlighted through studies using GSK-J4. Although this compound was not directly tested for anti-cancer properties, its inclusion as a control in experiments with GSK-J4 allowed researchers to attribute changes in cancer cell behavior specifically to JMJD3 inhibition .

Data Tables

The following table summarizes the comparative pharmacokinetics and biological activities of GSK-J1 and this compound:

CompoundIC50 (JMJD3)IC50 (UTX)Observed Effects
GSK-J128 nM53 nMInhibits demethylation, increases H3K27me3 levels
This compound>100 μMNot applicableNo significant biological activity

Properties

IUPAC Name

3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIFOCRGDDQFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025615
Record name 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394854-52-4
Record name N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394854-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-J2
Reactant of Route 2
GSK-J2
Reactant of Route 3
GSK-J2
Reactant of Route 4
Reactant of Route 4
GSK-J2
Reactant of Route 5
Reactant of Route 5
GSK-J2
Reactant of Route 6
Reactant of Route 6
GSK-J2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.